

# Spectroscopic Characterization of 2-(Trimethylsilyl)furo[3,2-b]pyridine: A Technical Guide

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## Compound of Interest

Compound Name: 2-(Trimethylsilyl)furo[3,2-b]pyridine

Cat. No.: B169639

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data and detailed experimental protocols for the characterization of **2-(Trimethylsilyl)furo[3,2-b]pyridine**. Due to the limited availability of public domain experimental spectra for this specific compound, this document focuses on predicted data based on its chemical structure and established spectroscopic principles, alongside standardized methodologies for its analysis.

## Core Compound Information

Property	Value
Compound Name	2-(Trimethylsilyl)furo[3,2-b]pyridine
Molecular Formula	C <sub>10</sub> H <sub>13</sub> NOSi
Molecular Weight	191.30 g/mol
CAS Number	111079-44-8

## Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **2-(Trimethylsilyl)furo[3,2-b]pyridine**. These predictions are

based on the analysis of its structural features and comparison with similar compounds.

**Table 1: Predicted  $^1\text{H}$  NMR Data (500 MHz,  $\text{CDCl}_3$ )**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 8.5 - 8.7	dd	1H	H-7 (Pyridine)
~ 7.8 - 8.0	dd	1H	H-5 (Pyridine)
~ 7.2 - 7.4	dd	1H	H-6 (Pyridine)
~ 7.0 - 7.2	s	1H	H-3 (Furan)
~ 0.3 - 0.5	s	9H	$-\text{Si}(\text{CH}_3)_3$

**Table 2: Predicted  $^{13}\text{C}$  NMR Data (125 MHz,  $\text{CDCl}_3$ )**

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 160 - 165	C-2 (Furan)
~ 145 - 150	C-7a (Pyridine)
~ 140 - 145	C-7 (Pyridine)
~ 125 - 130	C-3a (Furan)
~ 120 - 125	C-5 (Pyridine)
~ 115 - 120	C-6 (Pyridine)
~ 105 - 110	C-3 (Furan)
~ -1.0 - 1.0	$-\text{Si}(\text{CH}_3)_3$

**Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)**

m/z Value	Relative Intensity	Assignment
191	High	[M] <sup>+</sup> (Molecular Ion)
176	Moderate to High	[M - CH <sub>3</sub> ] <sup>+</sup>
73	High	[Si(CH <sub>3</sub> ) <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for acquiring NMR and MS data are provided below. These protocols are generalized for silylated heterocyclic compounds and should be optimized for the specific instrumentation used.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

#### 1. Sample Preparation:

- Accurately weigh 5-10 mg of **2-(Trimethylsilyl)furo[3,2-b]pyridine**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
- Transfer the solution to a clean, dry 5 mm NMR tube.
- If required for precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard.

#### 2. <sup>1</sup>H NMR Spectroscopy:

- Instrument: 500 MHz NMR Spectrometer
- Solvent: CDCl<sub>3</sub>
- Temperature: 298 K
- Pulse Sequence: Standard single-pulse experiment
- Spectral Width: -2 to 12 ppm

- Number of Scans: 16-64
- Relaxation Delay: 1-2 seconds
- Data Processing: Fourier transform the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak of  $\text{CDCl}_3$  ( $\delta$  7.26 ppm) or TMS ( $\delta$  0.00 ppm).

### 3. $^{13}\text{C}$ NMR Spectroscopy:

- Instrument: 125 MHz NMR Spectrometer (corresponding to a 500 MHz  $^1\text{H}$  frequency)
- Solvent:  $\text{CDCl}_3$
- Temperature: 298 K
- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)
- Spectral Width: -10 to 180 ppm
- Number of Scans: 1024-4096 (or more, depending on sample concentration)
- Relaxation Delay: 2-5 seconds
- Data Processing: Fourier transform the FID and phase correct the spectrum. Reference the spectrum to the  $\text{CDCl}_3$  solvent peak ( $\delta$  77.16 ppm).

## Mass Spectrometry (MS)

### 1. Sample Preparation:

- Prepare a dilute solution of **2-(Trimethylsilyl)furo[3,2-b]pyridine** (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

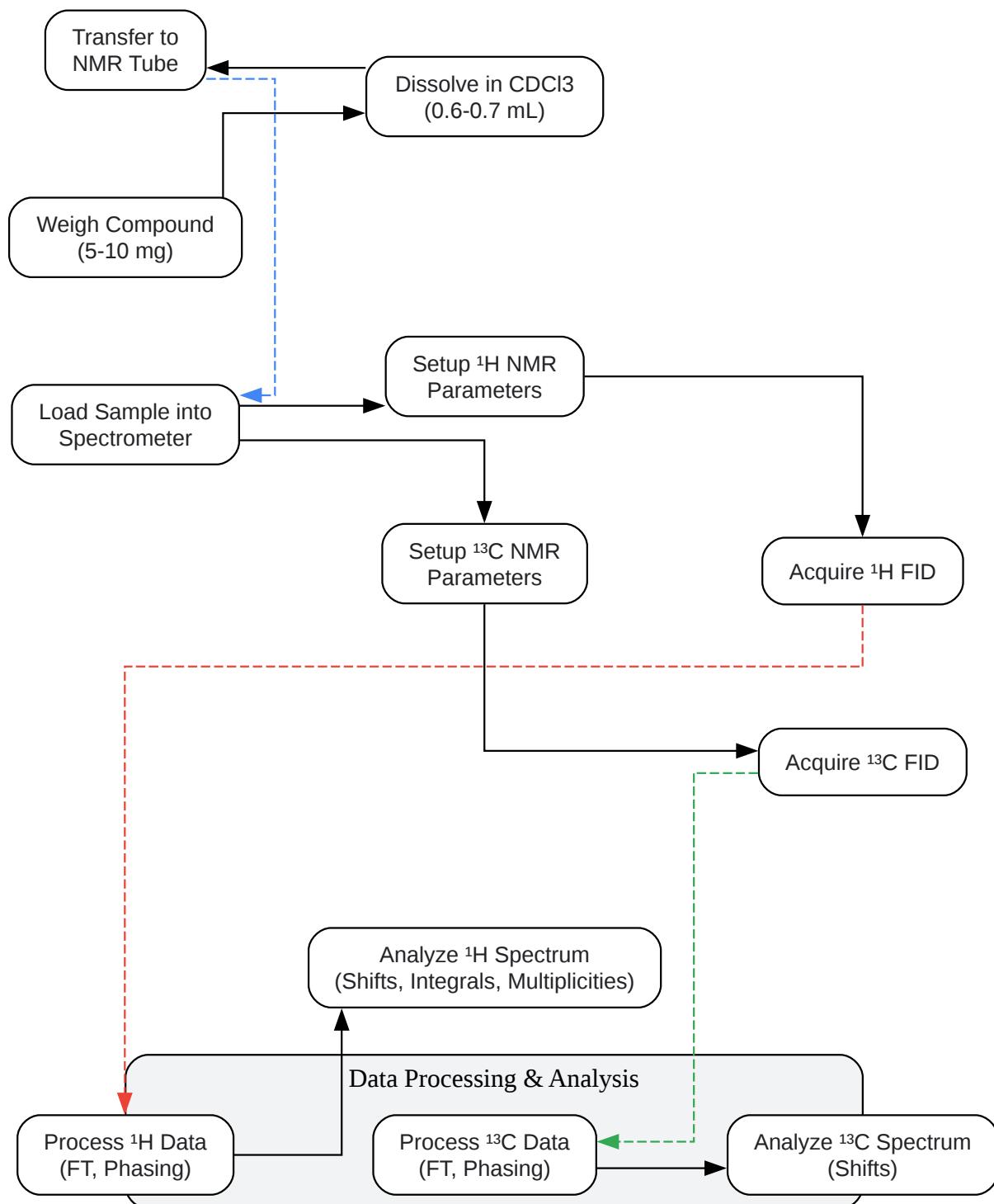
### 2. Electron Ionization (EI) Mass Spectrometry:

- Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) with an EI source.
- GC Column: A non-polar capillary column (e.g., HP-5MS) is suitable.

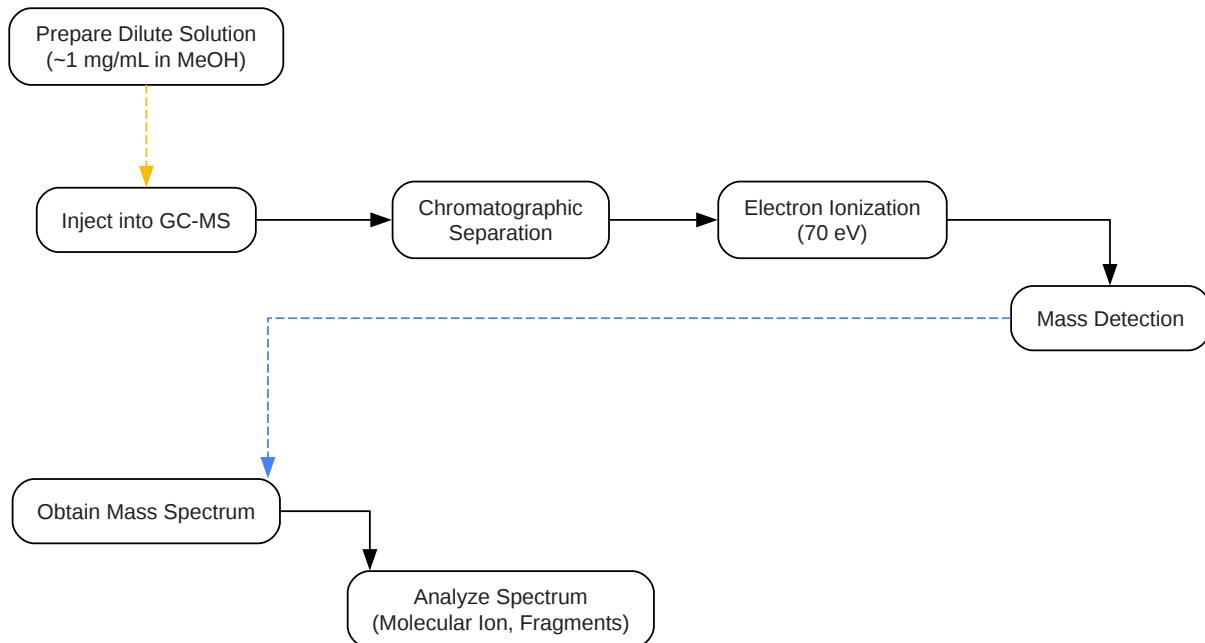
- Injection Mode: Split or splitless, depending on the sample concentration.
- Oven Temperature Program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 250 °C) to ensure elution of the compound.
- Ionization Energy: 70 eV.
- Mass Range: m/z 40-400.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

## Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for NMR and Mass Spectrometry analysis.

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### NMR Analysis Workflow



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### Mass Spectrometry Analysis Workflow

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